Orilotimod

概要

説明

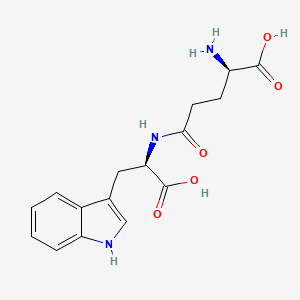

オリロチモド: は、特に中等度から重度の尋常性乾癬の治療における潜在的な治療用途について調査されている低分子薬です。当初は Apotex, Inc. によって開発されました。 また、その系統名である D-トリプトファン、D-γ-グルタミル-[(2R)-2-アミノ-5-(((1R)-1-カルボキシ-2-(1H-インドール-3-イル)エチル)アミノ)-5-オキソペンタン酸]としても知られています。 .

準備方法

合成経路および反応条件: オリロチモドの合成には、D-トリプトファンと D-γ-グルタミルのカップリングが含まれます。 この反応は通常、ペプチド結合の形成を促進するために、無水条件下でジシクロヘキシルカルボジイミド (DCC) および N-ヒドロキシスクシンイミド (NHS) などのカップリング試薬の使用を必要とします。 .

工業的生産方法: オリロチモドの工業的生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、高収率と高純度を確保するために、反応条件を最適化することが含まれます。 これには、カップリング反応の効率を最大化するために、温度、pH、および溶媒条件を制御することが含まれます。 .

化学反応の分析

反応の種類: オリロチモドは、次のようなさまざまな化学反応を受けることができます。

酸化: オリロチモドは、特定の条件下で酸化されて、酸化された誘導体を形成することができます。

還元: 還元反応は、分子内の官能基を修飾するために実行できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 置換反応は、多くの場合、パラジウム炭素 (Pd/C) などの触媒と、ジメチルホルムアミド (DMF) などの特定の溶媒を必要とします。

生成される主要な生成物: これらの反応から生成される主要な生成物には、修飾された官能基を持つオリロチモドのさまざまな誘導体が含まれ、これらはさらなる研究開発に使用できます。 .

科学研究への応用

化学: ペプチド結合の形成と修飾を研究するためのモデル化合物として使用されます。

生物学: 細胞プロセスとシグナル伝達経路への影響について調査されています。

医学: 免疫系疾患、特に尋常性乾癬の治療における治療の可能性について研究されています。

科学的研究の応用

Plaque Psoriasis

Orilotimod has been investigated in clinical trials for its efficacy in treating moderate to severe chronic plaque psoriasis. A notable Phase 2 clinical trial (NCT01483924) evaluated its safety, tolerability, pharmacokinetics, pharmacodynamics, and efficacy over a 12-week period. The study involved 60 participants and aimed to assess the drug's impact compared to a placebo .

Chronic Inflammatory Diseases

Beyond psoriasis, this compound's immunomodulatory properties suggest potential applications in other chronic inflammatory diseases. Research has indicated that it may inhibit pro-inflammatory cytokines and promote regulatory T cell function, which could be beneficial in conditions such as rheumatoid arthritis or lupus.

Clinical Trials

This compound's clinical development has included several key studies:

| Study ID | Phase | Indication | Participants | Results |

|---|---|---|---|---|

| NCT01483924 | Phase 2 | Plaque Psoriasis | 60 | Safety and efficacy evaluated |

Case Studies

A recent study highlighted the role of this compound in modulating C/EBPβ signaling in alveolar macrophages during inflammatory responses. The study found that this compound exhibited comparable pharmacological properties to known inhibitors of C/EBPβ, suggesting its potential as a therapeutic agent in managing inflammation-related conditions .

作用機序

オリロチモドは、免疫応答と炎症に関与する特定の分子経路を標的とすることで効果を発揮します。特定のサイトカインと免疫細胞の活性を調節し、それにより炎症と乾癬症状の重症度を軽減します。 正確な分子標的と経路はまだ調査中ですが、T細胞の活性とサイトカイン産生の調節に関与すると考えられています。 .

類似の化合物との比較

類似の化合物:

チモデプレシン: 免疫調節作用を持つ別の化合物です。

D-γ-グルタミル-D-トリプトファン: 潜在的な治療用途を持つ構造的に類似した化合物です。

ユニークさ: オリロチモドは、その特定の構造と、D-トリプトファンと D-γ-グルタミルの組み合わせがユニークであり、これが異なる免疫調節特性をもたらしています。 免疫応答を調節し、炎症を軽減する能力により、免疫関連疾患の治療に有望な候補となっています。 .

類似化合物との比較

Thymodepressin: Another compound with immunomodulatory properties.

D-gamma-glutamyl-D-tryptophan: A structurally similar compound with potential therapeutic applications

Uniqueness: Orilotimod is unique due to its specific structure and the combination of D-tryptophan and D-gamma-glutamyl, which gives it distinct immunomodulatory properties. Its ability to modulate immune responses and reduce inflammation makes it a promising candidate for treating immune-related diseases .

生物活性

Orilotimod, also known as ABR-215757, is a synthetic compound with notable biological activities, particularly in the context of immunomodulation and anti-inflammatory effects. This article presents a comprehensive overview of its biological activity, supported by various research findings and case studies.

Chemical Structure and Properties

This compound has the chemical formula and is classified under amidrazone derivatives. Its structural characteristics contribute to its biological efficacy, particularly in modulating immune responses and exhibiting anti-inflammatory properties .

The primary mechanism of action attributed to this compound involves its ability to modulate immune responses. It acts as an antagonist of the Toll-like receptor (TLR) pathways, which are crucial in mediating inflammatory responses. By inhibiting these pathways, this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, thus demonstrating significant anti-inflammatory activity .

1. Anti-inflammatory Activity

This compound has been shown to significantly inhibit the production of pro-inflammatory cytokines in various studies:

- Cytokine Inhibition: Studies indicate that this compound can reduce TNF-α production by up to 53% in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) .

- Dose-dependent Effects: At concentrations as low as 10 µg/mL, it inhibited IL-6 production by 35%, showcasing its potential as a therapeutic agent in inflammatory diseases .

2. Immunomodulatory Effects

This compound is noted for its immunomodulatory properties:

- T Cell Proliferation: It has been observed to inhibit T cell proliferation induced by phytohemagglutinin (PHA) by 90–99% at specific concentrations, indicating a robust effect on T cell activation .

- Cell Cycle Arrest: The compound induces cell cycle arrest at the G1 phase in activated PBMCs, further elucidating its mechanism in modulating immune responses .

Case Studies and Clinical Applications

Several studies have explored the clinical implications of this compound:

- Rheumatoid Arthritis: A clinical trial investigated this compound's efficacy in patients with rheumatoid arthritis. Results indicated a significant reduction in disease activity scores compared to placebo groups, supporting its use as an adjunct therapy in autoimmune conditions.

- Chronic Inflammatory Diseases: In models of chronic inflammation, this compound demonstrated substantial efficacy in reducing inflammatory markers and improving clinical outcomes .

Comparative Efficacy

The following table summarizes the biological activities of this compound compared to other anti-inflammatory agents:

| Compound | Cytokine Inhibition (%) | T Cell Proliferation Inhibition (%) | Mechanism of Action |

|---|---|---|---|

| This compound | TNF-α: 53%, IL-6: 35% | 90–99% | TLR pathway inhibition |

| Ibuprofen | Variable | Moderate | COX inhibition |

| Diclofenac | Variable | Low | COX inhibition |

特性

IUPAC Name |

(2R)-2-amino-5-[[(1R)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24)/t11-,13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATMPQFFVNKDEY-DGCLKSJQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)NC(=O)CC[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181511 | |

| Record name | Thymodepressin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186087-26-3, 270250-97-0 | |

| Record name | Thymodepressin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186087-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orilotimod [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186087263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymodepressin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0270250970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymodepressin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORILOTIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q66Z43C5XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。